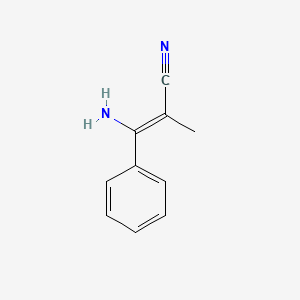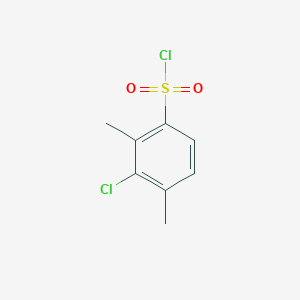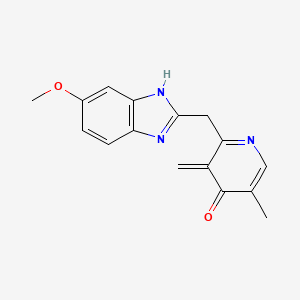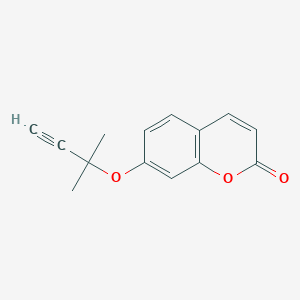
2-C-Methyl-alpha-D-riboFuranose tetrabenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-C-Methyl-alpha-D-riboFuranose tetrabenzoate is a heterocyclic organic compound . It is also known as (3,4,5-tribenzoyloxy-4-methyloxolan-2-yl)methyl benzoate . The molecule contains a total of 75 bonds, including 47 non-H bonds, 28 multiple bonds, 13 rotatable bonds, 4 double bonds, 24 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 4 aromatic esters, 1 aliphatic ether, and 1 Oxolane .
Molecular Structure Analysis
The molecular formula of 2-C-Methyl-alpha-D-riboFuranose tetrabenzoate is C34H28O9 . The molecule contains a total of 75 bonds, including 47 non-H bonds, 28 multiple bonds, 13 rotatable bonds, 4 double bonds, 24 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 4 aromatic esters, 1 aliphatic ether, and 1 Oxolane .Physical And Chemical Properties Analysis
The molecular weight of 2-C-Methyl-alpha-D-riboFuranose tetrabenzoate is 580.6 g/mol . It has a complexity of 957 and a topological polar surface area of 114 Ų .Scientific Research Applications
Nucleoside Synthesis
“2-C-Methyl-alpha-D-riboFuranose tetrabenzoate” is used as a starting material for nucleoside synthesis . Nucleosides are essential components of all life forms on Earth as they serve as monomeric units of RNA and are responsible for encoding, transmitting, and expressing genetic information in living organisms .
Anticancer Research
Ribonucleosides and their derivatives, which can be synthesized from “2-C-Methyl-alpha-D-riboFuranose tetrabenzoate”, are profoundly explored in medicine as anticancer agents .
Antibacterial Research
Ribonucleosides and their derivatives are also being studied for their antibacterial properties . This research could lead to the development of new antibiotics that can combat resistant bacterial strains.
Antiviral Research
Molnupiravir, a ribonucleoside with proven activity against a number of RNA viruses, is currently being tested against SARS-CoV-2 . The synthesis of such ribonucleosides involves “2-C-Methyl-alpha-D-riboFuranose tetrabenzoate”.
Aminoglycoside-Aminocyclitol Antibiotics
Some aminoglycoside-aminocyclitol antibiotics, namely ribostamycin, butirosin B, neomycin, and paromomycin contain an O-β-D-ribofuranoside ring in their structure . The presence of the ribofuranose ring in these antibiotics may improve the bacterial ribosome selectivity .
Inhibition of LPS-induced NO and TNF-α Production
Benzyl β-D-ribofuranoside, which can be synthesized from “2-C-Methyl-alpha-D-riboFuranose tetrabenzoate”, was isolated from Euphorbia humifusa Willd and its ability to inhibit the LPS-induced NO and TNF-α production in RAW 264.7 cells was demonstrated .
Post-translational Modifications of Proteins
ADP-ribosylation, the post-translational modifications of proteins involved in many cellular processes, relies on the creation of an O-glycosidic bond between D-ribose and L-serine or L-threonine . The synthesis of such ribose derivatives involves “2-C-Methyl-alpha-D-riboFuranose tetrabenzoate”.
Src Kinase Inhibitory Activity
β-D-Ribofuranosides possessing phenolic aglycones were synthesized and found to exhibit the Src kinase inhibitory activity . The synthesis of such ribofuranosides involves “2-C-Methyl-alpha-D-riboFuranose tetrabenzoate”.
properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4,5-tribenzoyloxy-4-methyloxolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28O9/c1-34(43-32(38)26-20-12-5-13-21-26)28(41-30(36)24-16-8-3-9-17-24)27(22-39-29(35)23-14-6-2-7-15-23)40-33(34)42-31(37)25-18-10-4-11-19-25/h2-21,27-28,33H,22H2,1H3/t27-,28-,33-,34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZSLTLDMBDKOU-GDTAYWNCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B1145354.png)





